(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

Stereochemistry CAS Registry Enantiomeric Purity

(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1909287-17-7) is a chiral, cis-2,5-disubstituted pyrrolidine derivative with a molecular formula of C6H14ClNO2 and a molecular weight of 167.63 g/mol. It belongs to the class of substituted pyrrolidines that serve as versatile chiral building blocks, organocatalyst scaffolds, and pharmaceutical intermediates in medicinal chemistry research.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 1909287-17-7
Cat. No. B2578401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride
CAS1909287-17-7
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCOCC1CC(CN1)O.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyKNMOZBOMDXHCKW-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1909287-17-7): Chiral Pyrrolidine Building Block for Scientific Procurement


(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1909287-17-7) is a chiral, cis-2,5-disubstituted pyrrolidine derivative with a molecular formula of C6H14ClNO2 and a molecular weight of 167.63 g/mol [1]. It belongs to the class of substituted pyrrolidines that serve as versatile chiral building blocks, organocatalyst scaffolds, and pharmaceutical intermediates in medicinal chemistry research . The compound features a stereochemically defined (3S,5S) configuration, bearing a hydroxyl group at the 3-position and a methoxymethyl (-CH2OCH3) group at the 5-position of the pyrrolidine ring [1].

Why Generic Substitution Fails for (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1909287-17-7)


In-class pyrrolidine derivatives cannot be simply interchanged due to critical differences in stereochemical configuration, salt form, and substitution pattern that fundamentally alter their physicochemical properties and suitability for specific synthetic applications. The (3S,5S) cis configuration imparts a distinct spatial orientation of functional groups that governs reactivity in asymmetric synthesis and molecular recognition events, while the hydrochloride salt form provides enhanced aqueous solubility and crystalline character compared to its free base counterpart (CAS 1909287-16-6) . Furthermore, the methoxymethyl substituent at the 5-position introduces unique hydrogen-bond acceptor capacity and modulates lipophilicity, differentiating it from 5-methyl, 5-hydroxymethyl, or unsubstituted pyrrolidin-3-ol analogs [1].

Quantitative Differentiation Evidence for (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1909287-17-7)


Stereochemical Identity and CAS Registry Ambiguity: A Procurement Risk Mitigation Factor

The CAS Registry Number 1909287-17-7 is explicitly assigned to (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride with InChIKey KNMOZBOMDXHCKW-GEMLJDPKSA-N [1]. However, multiple authoritative databases and chemical vendors list the synonymous designation rac-(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride, cis, under this identical CAS number, indicating potential stereochemical ambiguity in commercial sourcing . The (3R,5R) enantiomer is separately registered under CAS 1147110-59-5 for the hydrochloride salt and CAS 1032049-03-8 for the free base . Procuring CAS 1909287-17-7 without verifying vendor-specific stereochemical identity risks receiving a racemate or the opposite enantiomer, which would be unsuitable for stereospecific applications.

Stereochemistry CAS Registry Enantiomeric Purity Chiral Building Block

Salt Form vs. Free Base: Physicochemical Property Comparison for Formulation-Relevant Selection

The hydrochloride salt (CAS 1909287-17-7, MW 167.63 g/mol) offers distinct advantages in handling, storage, and aqueous solubility over the corresponding free base (CAS 1909287-16-6, MW 131.17 g/mol) . The free base is reported as a lower molecular weight solid with limited aqueous solubility, while the hydrochloride salt form is known to enhance water solubility and crystallinity—features essential for aqueous reaction conditions and purification protocols . The hydrochloride salt appears as a crystalline solid, whereas the (3R,5S) hydrochloride isomer (CAS 1955474-68-6) is described as an oil at room temperature [1]. Computed LogP for the target hydrochloride is -0.22, indicating hydrophilic character amenable to aqueous-phase chemistry .

Salt Form Selection Solubility Physical State Hydrochloride Salt

Computed Drug-Likeness Parameters Differentiate the (3S,5S) HCl Salt from Stereoisomeric Analogs

Computed molecular descriptors for (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride include a Topological Polar Surface Area (TPSA) of 41.5 Ų, a calculated LogP of -0.22, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. These properties place the compound well within oral drug-like chemical space (TPSA <140 Ų, LogP between -0.4 and 5.6) per Lipinski and Veber guidelines [2]. The low LogP distinguishes it from more lipophilic pyrrolidine building blocks such as (R)-2-(methoxymethyl)pyrrolidine (estimated LogP ~0.5–1.0), while the dual H-bond donor capacity (NH and OH) differentiates it from N-substituted pyrrolidines lacking a free amine .

Physicochemical Properties Drug-Likeness LogP TPSA Rotatable Bonds

Chiral Building Block Utility Evidenced by Downstream Derivatization to Bioactive Molecules

The (3S,5S) stereochemical motif is directly utilized in the synthesis of (3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid (CAS 503026-91-3), which has been specifically employed for the preparation of β-peptides designed for intracellular molecular delivery [1]. This demonstrates that the (3S,5S) configuration is not a stereochemical byproduct but is explicitly selected for structure-activity relationships requiring cis-2,5-disubstitution. In contrast, the (3S,5R) diastereomer is used in FGFR kinase inhibitor drug candidates (e.g., 1-((3S,5R)-1-acryloyl-5-(methoxymethyl)pyrrolidin-3-yl)-...), indicating that different stereoisomers serve divergent therapeutic applications [2].

Chiral Building Block β-Peptides Intracellular Delivery Medicinal Chemistry

Commercially Available Purity Grades and Vendor Comparison for Procurement Decision-Making

The (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is commercially available from multiple vendors with reported purities ranging from 95% (AKSci, Cat. 7213EG) to 98% (Leyan, Product No. 1561348) . The free base (CAS 1909287-16-6) and (3R,5R) hydrochloride (CAS 1147110-59-5) are also available at 95-98% purity . However, the (3R,5S) hydrochloride (CAS 1955474-68-6) is listed at ≥95% purity but is reported as an oil, potentially complicating purity assessment and handling [1]. The MDL number MFCD29055151 and PubChem CID 121553323 provide unique identifiers for the target compound that can be used for quality verification across suppliers .

Purity Specification Vendor Comparison Quality Control Procurement

Class-Level Stereochemical Selectivity: (3S,5S) Configuration as a Stereochemical Tool in Biological Studies

In the broader context of cis-3,5-disubstituted pyrrolidine-containing drugs, the (3S,5S) configuration frequently corresponds to the inactive or significantly less active enantiomer relative to the (3R,5R) eutomer. This is classically exemplified in the statin drug class: (3S,5S)-Atorvastatin exhibits little or no inhibitory activity against HMG-CoA reductase compared to the clinically active (3R,5R)-Atorvastatin, which has an IC50 of approximately 8 nM . Similarly, (3S,5S)-Pitavastatin and (3S,5S)-Rosuvastatin are markedly less potent than their (3R,5R) counterparts . While direct bioactivity data for (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride itself is not publicly available, this class-level pattern establishes the (3S,5S) isomer as a valuable stereochemical negative control or comparator tool in drug discovery programs targeting chiral pyrrolidine-containing pharmacophores.

Stereoselectivity Enantiomeric Discrimination Negative Control Drug Discovery

Recommended Research and Industrial Application Scenarios for (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1909287-17-7)


Asymmetric Synthesis of Cis-2,5-Disubstituted Pyrrolidine Scaffolds

This compound serves as a pre-formed chiral building block for constructing complex molecules requiring the cis-2,5-disubstituted pyrrolidine motif. The (3S,5S) configuration with orthogonal functional groups (3-hydroxyl for esterification or oxidation; 5-methoxymethyl as a protected hydroxymethyl equivalent) enables sequential functionalization without protecting group manipulation . The solid hydrochloride salt form facilitates accurate stoichiometric control in multi-step synthetic sequences, unlike oily alternative diastereomers such as the (3R,5S) isomer [1].

β-Peptide Synthesis for Intracellular Molecular Delivery

The (3S,5S) stereochemistry is specifically required for constructing β-peptide delivery systems, as evidenced by the use of the related (3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic acid in patented intracellular delivery methods . The hydroxyl group at the 3-position provides a site for further derivatization to carboxylic acid or ester functionalities needed for peptide backbone incorporation, while the methoxymethyl group enhances solubility of the resulting peptide conjugates.

Stereochemical Negative Control for Pyrrolidine-Containing Drug Candidates

Based on well-established class-level evidence from statins and other cis-3,5-disubstituted pyrrolidine drugs, the (3S,5S) configuration consistently demonstrates reduced or absent target engagement relative to the corresponding (3R,5R) eutomer . This makes (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride a suitable stereochemical control compound for target validation studies, selectivity profiling, and establishing structure-activity relationships in drug discovery programs involving pyrrolidine-based pharmacophores.

Aqueous-Phase Enzymatic Transformations and Bioconjugation Chemistry

With a computed LogP of -0.22, this compound exhibits favorable aqueous solubility that enables its use in enzymatic reactions without the need for organic co-solvents . The free secondary amine and hydroxyl group provide dual nucleophilic sites for enzyme-catalyzed functionalization, while the low LogP distinguishes it from more lipophilic pyrrolidine building blocks that may precipitate or inhibit enzymes at working concentrations [2].

Quote Request

Request a Quote for (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.